molecular formula C15H12FN B12527898 3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine CAS No. 849321-92-2

3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine

Cat. No.: B12527898
CAS No.: 849321-92-2
M. Wt: 225.26 g/mol
InChI Key: WLUDJBASYYHRDC-UHFFFAOYSA-N
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Description

3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine is a chemical compound that features a unique structure combining a fluorinated indene moiety with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine typically involves the following steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through a series of reactions starting from commercially available precursors.

    Coupling with Pyridine: The fluorinated indene is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    2-[(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine: Similar structure but with additional fluorine atoms, leading to different electronic properties.

    3-[(5-Chloro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine: Chlorine substitution instead of fluorine, affecting reactivity and biological activity.

Uniqueness

3-[(5-Fluoro-2,3-dihydro-1H-inden-1-ylidene)methyl]pyridine is unique due to its specific fluorine substitution, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic synthesis, medicinal chemistry, and material science.

Properties

CAS No.

849321-92-2

Molecular Formula

C15H12FN

Molecular Weight

225.26 g/mol

IUPAC Name

3-[(5-fluoro-2,3-dihydroinden-1-ylidene)methyl]pyridine

InChI

InChI=1S/C15H12FN/c16-14-5-6-15-12(3-4-13(15)9-14)8-11-2-1-7-17-10-11/h1-2,5-10H,3-4H2

InChI Key

WLUDJBASYYHRDC-UHFFFAOYSA-N

Canonical SMILES

C1CC(=CC2=CN=CC=C2)C3=C1C=C(C=C3)F

Origin of Product

United States

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